![molecular formula C14H16N4O2S B2760231 6-morpholino-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide CAS No. 1904259-43-3](/img/structure/B2760231.png)
6-morpholino-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
6-morpholino-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide, also known as TH287, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown to be effective in inhibiting the growth of cancer cells and has the potential to become a valuable tool in cancer treatment.
Scientific Research Applications
Synthesis and Heterocyclic Compound Development
One study detailed a synthesis method for novel heterocyclic compounds, including thienopyrimidines fused to the cyclopenta[d]pyrimidine ring system, demonstrating the compound's utility as a versatile precursor for synthesizing new fused pyrimidine heterocycles with promising antimicrobial activities (R. Zaki, A. El-Dean, S. M. Radwan, M. A. Ammar, 2020). Another study reported the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibited tumor necrosis factor alpha and nitric oxide, showcasing its importance as an intermediate for further pharmaceutical applications (H. Lei, Linxiao Wang, Y. Xiong, Z. Lan, 2017).
Charge Transfer Material Modeling
Research on 4,6-di(thiophen-2-yl)pyrimidine derivatives explored their potential as efficient charge transfer materials. By elongating the pi-backbone and employing a push-pull strategy, these derivatives demonstrated tuned electronic, photophysical, and charge transfer properties, indicating their applicability in organic electronics (A. Irfan, 2014).
Antimicrobial Activity
A series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, revealing moderate activity and providing insights into structure-activity relationships (Huimin Liu, Wenhui Wang, Chengyu Sun, Caolin Wang, Wufu Zhu, Pengwu Zheng, 2016).
Heterocyclic Synthesis Techniques
Another study focused on the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives using microwave irradiation, showcasing an efficient method for producing such compounds (A. A. Abdalha, M. K. Abou El-Regal, M. A. El-Kassaby, A. T. Ali, 2011).
Metal Complexes and Their Reactions
Research into the reactions of methyl-2-amino-4-diethylamino thieno-[2,3-d]pyrimidine 6-carboxylate and similar compounds with NiII and CoII halides produced complexes that were characterized by their structures, indicating potential applications in coordination chemistry (P. Tsiveriotis, G. Varvounis, C. Papadimitriou, N. Hadjiliadis, 1994).
Mechanism of Action
Target of Action
The primary target of 6-morpholino-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This protein is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, and inhibits its function . This interaction disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the process of oxygen-dependent respiration .
Biochemical Pathways
The inhibition of QcrB affects the electron transport chain , specifically the bc1-aa3-type cytochrome c oxidase complex . This complex is crucial for the process of oxidative phosphorylation, where ATP is produced. By inhibiting this complex, the compound disrupts ATP production, leading to energy depletion in the cell .
Result of Action
The inhibition of the bc1-aa3-type cytochrome c oxidase complex by the compound leads to disruption of ATP production . This energy depletion can lead to cell death, making the compound potentially useful in the treatment of diseases caused by organisms that rely on this complex for energy production .
properties
IUPAC Name |
6-morpholin-4-yl-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-14(15-9-11-2-1-7-21-11)12-8-13(17-10-16-12)18-3-5-20-6-4-18/h1-2,7-8,10H,3-6,9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZASGIGRMYMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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